An In-Depth Technical Guide to the Synthesis of 2-Hydroxy-2-(3-nitrophenyl)acetic Acid
An In-Depth Technical Guide to the Synthesis of 2-Hydroxy-2-(3-nitrophenyl)acetic Acid
This guide provides a comprehensive, technically detailed protocol for the synthesis of 2-Hydroxy-2-(3-nitrophenyl)acetic acid, a valuable building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering not just a series of steps, but a deeper understanding of the chemical principles and experimental considerations that ensure a successful and reproducible synthesis.
Introduction and Significance
2-Hydroxy-2-(3-nitrophenyl)acetic acid, also known as 3-nitromandelic acid, belongs to the class of alpha-hydroxy acids. The presence of both a hydroxyl and a carboxylic acid group on the same carbon atom, attached to a nitrophenyl ring, makes it a versatile intermediate. The nitro group can be readily reduced to an amine, opening pathways to a wide array of heterocyclic compounds and other functionalized molecules of pharmaceutical interest. Its structural features are found in various biologically active compounds, making its efficient synthesis a key step in the exploration of new therapeutic agents.
Synthetic Strategy: A Two-Step Approach from 3-Nitrobenzaldehyde
The most logical and well-established route to 2-Hydroxy-2-(3-nitrophenyl)acetic acid begins with the commercially available precursor, 3-nitrobenzaldehyde. The synthesis proceeds in two primary stages:
-
Nucleophilic Addition of Cyanide: Formation of the corresponding cyanohydrin, 2-hydroxy-2-(3-nitrophenyl)acetonitrile (also known as 3-nitromandelonitrile).
-
Hydrolysis: Conversion of the nitrile functional group to a carboxylic acid.
This approach is favored due to the high reactivity of the aldehyde carbonyl group towards nucleophilic attack by the cyanide ion and the subsequent robust methods available for nitrile hydrolysis.
Mechanistic Insights and Rationale
The overall synthetic pathway is depicted below. The initial step involves the nucleophilic attack of a cyanide anion on the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. This reaction is typically performed using a source of cyanide such as sodium or potassium cyanide. The subsequent hydrolysis of the nitrile can be achieved under either acidic or basic conditions, which proceeds via an amide intermediate.[1][2]
Caption: Overall synthetic scheme for 2-Hydroxy-2-(3-nitrophenyl)acetic acid.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of mandelic acid and its derivatives.[3] Extreme caution must be exercised when handling cyanide salts, as they are highly toxic. All manipulations involving cyanides must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. An emergency cyanide poisoning treatment kit should be readily available.
Part 1: Synthesis of 2-Hydroxy-2-(3-nitrophenyl)acetonitrile
Materials and Reagents:
-
3-Nitrobenzaldehyde
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Sodium Bisulfite (NaHSO₃)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Deionized Water
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, prepare a solution of sodium bisulfite in deionized water.
-
Add 3-nitrobenzaldehyde to the flask and stir vigorously to form the bisulfite addition product. This step helps to control the reaction rate and minimize side reactions.
-
In a separate beaker, dissolve sodium cyanide in deionized water.
-
Cool the reaction flask containing the bisulfite adduct in an ice bath.
-
Slowly add the sodium cyanide solution to the stirred mixture via the dropping funnel. The temperature should be maintained below 10 °C throughout the addition.
-
After the addition is complete, continue stirring in the ice bath for an additional 1-2 hours, and then allow the mixture to warm to room temperature and stir for another 2-3 hours.
-
The reaction mixture will likely form two layers. Separate the organic layer containing the cyanohydrin.
-
Extract the aqueous layer with dichloromethane or diethyl ether to recover any dissolved product.
-
Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-hydroxy-2-(3-nitrophenyl)acetonitrile. This intermediate is often used in the next step without further purification.
Part 2: Hydrolysis of 2-Hydroxy-2-(3-nitrophenyl)acetonitrile to 2-Hydroxy-2-(3-nitrophenyl)acetic Acid
Materials and Reagents:
-
Crude 2-Hydroxy-2-(3-nitrophenyl)acetonitrile
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Ethyl Acetate or Diethyl Ether
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine
Procedure:
-
Transfer the crude 2-hydroxy-2-(3-nitrophenyl)acetonitrile to a round-bottom flask.
-
Add an excess of concentrated hydrochloric acid or a mixture of sulfuric acid and water.[4]
-
Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. Otherwise, extract the aqueous solution multiple times with ethyl acetate or diethyl ether.
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2-Hydroxy-2-(3-nitrophenyl)acetic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexanes) to obtain the purified product.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Product Characterization
The final product, 2-Hydroxy-2-(3-nitrophenyl)acetic acid, should be characterized to confirm its identity and purity.
| Property | Expected Value |
| IUPAC Name | 2-hydroxy-2-(3-nitrophenyl)acetic acid[5] |
| Molecular Formula | C₈H₇NO₅[6] |
| Molecular Weight | 197.14 g/mol [6] |
| Appearance | Off-white to light yellow powder |
| Purity | >95% (after recrystallization)[5] |
Spectroscopic data, such as ¹H NMR, ¹³C NMR, and IR spectroscopy, should be obtained and compared with literature values or reference spectra to confirm the structure.
Safety and Handling
-
3-Nitrobenzaldehyde: Irritant. Avoid contact with skin and eyes.
-
Sodium/Potassium Cyanide: Highly toxic. May be fatal if swallowed, inhaled, or in contact with skin. Contact with acids liberates highly toxic hydrogen cyanide gas. Handle with extreme caution in a fume hood.
-
Concentrated Acids (HCl, H₂SO₄): Corrosive. Cause severe skin burns and eye damage. Handle with appropriate personal protective equipment.
All waste materials should be disposed of in accordance with institutional and local regulations. Cyanide-containing waste requires special handling and should be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal.
References
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Chemistry Stack Exchange. (2014). Hydrolysis of cyanohydrin in the presence of sulfuric acid. Retrieved from [Link]
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PubChem. (n.d.). (S)-2-Hydroxy-2-(3-nitrophenyl)acetic Acid. Retrieved from [Link]
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Chemistry University. (2021, April 5). Hydrolysis of Nitriles [Video]. YouTube. [Link]
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Enantioselective hydrolysis of mandelonitrile and its derivatives with WT nitrilase and I113M/Y199G mutant. (n.d.). ResearchGate. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Cyanohydrins. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]
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Chad's Prep. (2018, September 21). 20.13 Synthesis and Reactions of Nitriles [Video]. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
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Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. (2020). ACS Omega, 5(42), 27365–27374. [Link]
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Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
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Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations. (n.d.). ResearchGate. Retrieved from [Link]
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Organic Syntheses. (n.d.). mandelic acid. Retrieved from [Link]
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Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. (2024). Molecules, 29(1), 233. [Link]
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PubChem. (n.d.). 4-Hydroxy-3-nitrophenylacetic acid. Retrieved from [Link]
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Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. (2016). Organic & Biomolecular Chemistry, 14(26), 6069–6087. [Link]
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